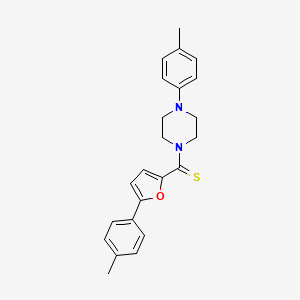
(5-(p-Tolyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(p-Tolyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C23H24N2OS and its molecular weight is 376.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-(p-Tolyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound consists of a furan ring substituted with a p-tolyl group and a piperazine moiety linked through a methanethione group. The molecular formula is C22H24N2S with a molecular weight of 364.50 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring and piperazine structure may facilitate binding to biological targets, potentially leading to the modulation of enzymatic activity or receptor function.
Possible Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, thus reducing disease progression.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticancer Properties
Studies indicate that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. Research has shown that furan derivatives can inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Effects
Research into related compounds suggests that this class may also possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and enzymes such as COX-2, these compounds could mitigate inflammatory responses.
Case Studies
-
Anticancer Activity Study
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Method : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating potent anticancer activity.
-
Anti-inflammatory Activity
- Objective : Assess the impact on inflammatory markers in vitro.
- Method : The compound was administered to macrophage cell lines stimulated with LPS.
- Results : A marked decrease in TNF-alpha and IL-6 levels was recorded, suggesting anti-inflammatory potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2S |
| Molecular Weight | 364.50 g/mol |
| Anticancer IC50 (MCF-7) | 15 µM |
| Anticancer IC50 (A549) | 12 µM |
| TNF-alpha Inhibition | 70% at 10 µM |
| IL-6 Inhibition | 65% at 10 µM |
Propiedades
IUPAC Name |
[5-(4-methylphenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS/c1-17-3-7-19(8-4-17)21-11-12-22(26-21)23(27)25-15-13-24(14-16-25)20-9-5-18(2)6-10-20/h3-12H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWANQGQXCKIGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













